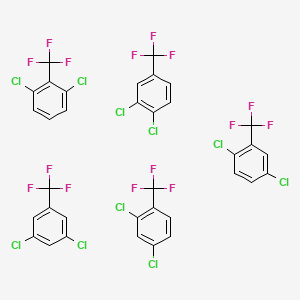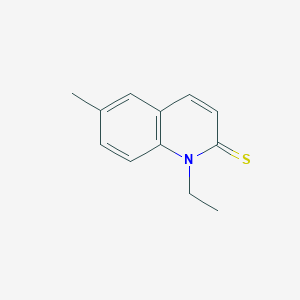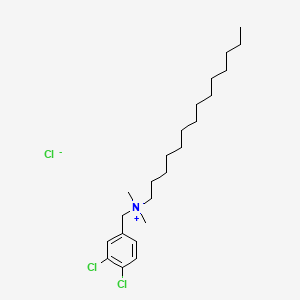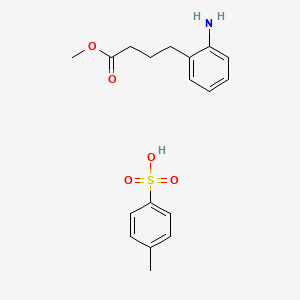
methyl 4-(2-aminophenyl)butanoate;4-methylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid is a compound that combines an ester and a sulfonic acid The ester component, methyl 4-(2-aminophenyl)butanoate, is derived from benzenebutanoic acid and features an amino group attached to the phenyl ring The sulfonic acid component, 4-methylbenzenesulfonic acid, is a derivative of toluene with a sulfonic acid group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-aminophenyl)butanoate typically involves the esterification of 4-(2-aminophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation.
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using concentrated sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to prevent side reactions. The product is isolated by neutralizing the reaction mixture with a base, followed by crystallization.
Industrial Production Methods
In industrial settings, the production of methyl 4-(2-aminophenyl)butanoate and 4-methylbenzenesulfonic acid follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the amino group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets. The sulfonic acid group can enhance the compound’s solubility and facilitate its transport across cell membranes.
類似化合物との比較
Similar Compounds
Methyl 2-(4-aminophenyl)butanoate: Similar structure but with the amino group in a different position.
Methyl 4-(3-aminophenyl)butanoate: Similar structure but with the amino group in the meta position.
Benzenebutanoic acid, 4-amino-, methyl ester: Similar ester structure without the sulfonic acid group.
Uniqueness
Methyl 4-(2-aminophenyl)butanoate; 4-methylbenzenesulfonic acid is unique due to the presence of both an ester and a sulfonic acid group in the same molecule. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry.
特性
| 6312-91-0 | |
分子式 |
C18H23NO5S |
分子量 |
365.4 g/mol |
IUPAC名 |
methyl 4-(2-aminophenyl)butanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H15NO2.C7H8O3S/c1-14-11(13)8-4-6-9-5-2-3-7-10(9)12;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5,7H,4,6,8,12H2,1H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
VLWUHGPYBHLTMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)CCCC1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



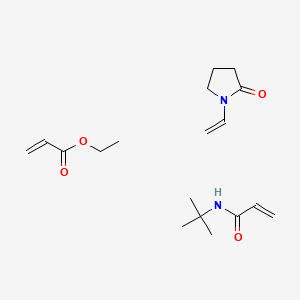




![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)
